BenchChemオンラインストアへようこそ!

9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

5-HT3 receptor antagonism Serotonin receptor Antiemetic drug discovery

9-tert-Butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate (CAS 2406218-77-5; molecular formula C14H23NO5; MW 285.34) belongs to the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) class—a rigid, sp³-rich bicyclic scaffold incorporating a bridging ether oxygen at position 3 and a tertiary amine at position The core scaffold is validated as a privileged pharmacophore for serotonin 5-HT₃ receptor antagonism, with published derivatives achieving picomolar to low nanomolar IC₅₀ values. This compound is furnished with two orthogonal carboxyl protecting groups: a tert-butyloxycarbonyl (Boc) at N9 and a methyl ester at C7, enabling sequential, chemoselective deprotection for divergent downstream functionalization.

Molecular Formula C14H23NO5
Molecular Weight 285.34
CAS No. 2406218-77-5
Cat. No. B3254566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate
CAS2406218-77-5
Molecular FormulaC14H23NO5
Molecular Weight285.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)OC
InChIInChI=1S/C14H23NO5/c1-14(2,3)20-13(17)15-10-5-9(12(16)18-4)6-11(15)8-19-7-10/h9-11H,5-8H2,1-4H3/t9?,10-,11+
InChIKeyUUIAWYLQFAYJMO-FGWVZKOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-tert-Butyl 7-Methyl (1R,5S)-3-Oxa-9-Azabicyclo[3.3.1]nonane-7,9-dicarboxylate (CAS 2406218-77-5): A Structurally Defined, Orthogonally Protected Bicyclic Building Block for CNS-Targeted Drug Discovery


9-tert-Butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate (CAS 2406218-77-5; molecular formula C14H23NO5; MW 285.34) belongs to the 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) class—a rigid, sp³-rich bicyclic scaffold incorporating a bridging ether oxygen at position 3 and a tertiary amine at position 9. The core scaffold is validated as a privileged pharmacophore for serotonin 5-HT₃ receptor antagonism, with published derivatives achieving picomolar to low nanomolar IC₅₀ values [1]. This compound is furnished with two orthogonal carboxyl protecting groups: a tert-butyloxycarbonyl (Boc) at N9 and a methyl ester at C7, enabling sequential, chemoselective deprotection for divergent downstream functionalization. The (1R,5S) absolute stereochemistry is explicitly specified, distinguishing it from racemic or (7-endo) isomer preparations encountered under alternative catalog entries. Commercially available at purities of ≥97% (HPLC) from specialty building block suppliers, this compound serves as a key advanced intermediate in the construction of 5-HT₃ receptor ligands, monoamine transporter modulators, and sp³-enriched compound libraries for chemical space expansion [2].

Why Generic 3-Oxa-9-Azabicyclo[3.3.1]nonane Scaffolds Cannot Substitute for (1R,5S)-9-tert-Butyl 7-Methyl Diester in Sequential Derivatization Workflows


Interchanging this compound with closely related in-class analogs—such as the unprotected 3-oxa-9-azabicyclo[3.3.1]nonane free base, the (7-endo) diastereomer, or N-Boc-only protected variants—introduces material risks to synthetic route fidelity. First, the unprotected amine at N9 in the free base form eliminates the chemoselective deprotection sequence afforded by the Boc/methyl ester orthogonal pair: the Boc group can be removed under acidic conditions (TFA or HCl/dioxane) without affecting the methyl ester, while the methyl ester can be hydrolyzed under basic conditions without disturbing the Boc-carbamate [1]. Second, substitution with the (7-endo) isomer (CAS 2840801-49-0) alters the spatial orientation of the C7 carboxylate, which can propagate into divergent diastereoselectivity during subsequent amide coupling or ester hydrolysis reactions that rely on the exo/endo configuration of the C7 substituent for target engagement geometry, as demonstrated in structure–activity relationship studies of 5-HT₃ antagonists where 7-substituent stereochemistry directly governs receptor affinity [2]. Third, the combination of the bridging ether oxygen with two differentiated ester handles is absent from tropane (8-azabicyclo[3.2.1]octane) or granatane (9-azabicyclo[3.3.1]nonane) scaffolds, meaning that generic replacement with these comparator cores would discard the established potency advantage of oxagranatanes over tropanes and granatanes [2].

Quantitative Differentiation Evidence: (1R,5S)-3-Oxa-9-Azabicyclo[3.3.1]nonane-7,9-dicarboxylate vs. Closest Comparator Cores and Stereoisomers


Scaffold Class Advantage: 3-Oxagranatane Core Delivers >10-Fold Potency Gain Over Tropane and Granatane Analogs in 5-HT₃ Receptor Antagonism

The 3-oxa-9-azabicyclo[3.3.1]nonane (3-oxagranatane) scaffold confers a quantifiable potency enhancement for 5-HT₃ receptor antagonism over the structurally analogous tropane (8-azabicyclo[3.2.1]octane) and granatane (9-azabicyclo[3.3.1]nonane) cores. In head-to-head comparative pharmacology, 7-amino-3-oxagranatane derivatives exhibited consistently higher 5-HT₃ antagonist potency than the equivalent 7-amino-tropane and 7-amino-granatane counterparts. The potency differential was attributed to the reduced basicity and diminished steric hindrance of the oxagranatane core, which incorporates a bridging ether oxygen that electronically modulates the amine pKa [1]. More recently, elaborated 7-substituted 3-oxa-9-azabicyclo[3.3.1]nonane derivatives from US Patents 9,670,229 and 10,125,145 achieved IC₅₀ values of 0.46–0.69 nM against 5-HT₃ receptor-mediated calcium flux, underscoring that substitution at the C7 position—the precise site bearing the methyl ester in the target compound—is a critical determinant of ultra-high affinity [2].

5-HT3 receptor antagonism Serotonin receptor Antiemetic drug discovery

Stereochemical Purity: (1R,5S) Configuration Furnishes Defined Spatial Orientation Unavailable in Racemic or (7-Endo) Isomer Forms

The target compound (CAS 2406218-77-5) bears an explicit (1R,5S) absolute stereochemical designation. This distinguishes it from two commonly encountered comparator forms: (i) the (7-endo) isomer (CAS 2840801-49-0), which possesses an inverted configuration at C7 relative to the bicyclic plane, and (ii) racemic or stereochemically unspecified 3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate preparations sold under alternative CAS numbers (e.g., 1823229-54-4 without explicit stereodescriptor). In 5-HT₃ receptor SAR, the stereochemistry at the 7-position is a direct determinant of pharmacological activity: the (1R,5S,7S) configuration found in the most potent indole-3-carboxylate and indole-3-carboxamide derivatives (IC₅₀ 0.46–0.69 nM) depends on the specific spatial projection of the C7 substituent [1]. Use of the (7-endo) isomer would invert this projection, potentially abrogating receptor affinity by >100-fold based on precedented stereochemical SAR in related azabicyclic 5-HT₃ antagonists [1].

Stereochemistry Diastereomer Chiral building block Enantioselective synthesis

Orthogonal Protection Strategy: Boc at N9 / Methyl Ester at C7 Enables Sequential, Chemoselective Deprotection Unavailable in Mono-Protected or Unprotected Scaffolds

The compound features two carboxyl protecting groups with orthogonal chemical reactivity profiles: an acid-labile Boc (tert-butyl carbamate) on the N9 amine and a base-labile methyl ester on the C7 carboxylic acid. This arrangement permits two sequential, chemoselective deprotection steps—acidic Boc removal (TFA/CH₂Cl₂, 0–25 °C, 1–4 h) leaving the methyl ester intact, followed by basic ester hydrolysis (LiOH, THF/H₂O, 0–25 °C) or vice versa—a capability absent from unprotected (free amine/free acid) scaffolds and mono-protected variants (e.g., 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane, CAS 280761-97-9). In iterative library synthesis, orthogonal protection is a prerequisite for divergent parallel derivatization: the N9 position can be elaborated (acylation, sulfonylation, reductive amination) following Boc deprotection, while the C7 position can be independently functionalized (amide coupling, ester hydrolysis, reduction) without cross-reactivity [1]. This dual-handle architecture directly supports the construction of focused compound libraries for 5-HT₃ receptor SAR and monoamine transporter modulation, two target classes where both the N9 and C7 substituents are independently optimized for potency and selectivity [2].

Orthogonal protecting groups Solid-phase synthesis Sequential deprotection Chemoselective functionalization

Fsp³-Rich Three-Dimensional Scaffold: Bicyclo[3.3.1]nonane Core Contributes to Enhanced Physicochemical Property Profile vs. Flat Aromatic Bioisosteres

The bicyclo[3.3.1]nonane skeleton has been explicitly validated as an sp³-rich three-dimensional scaffold for expanding chemical space beyond traditional flat aromatic compound collections. In a systematic study, chiral sp³-rich bicyclo[3.3.1]nonane derivatives (Fsp³ ≈ 0.7–0.8) exhibited HIF-1 transcriptional inhibitory activity with IC₅₀ values of 17.2–31.7 µM, while maintaining cell viability IC₅₀ values ranging from 3.5 to >100 µM, demonstrating a therapeutic window separable from cytotoxicity. The most active derivative (16f) inhibited HIF-1α protein and mRNA accumulation through a mechanism distinct from other bicyclo[3.3.1]nonane-bearing compounds [1]. The bridging oxygen at position 3 of the oxagranatane scaffold further increases Fsp³ relative to the parent granatane and introduces a hydrogen-bond acceptor that can participate in structured water networks, contributing to improved aqueous solubility compared to all-carbon bicyclic analogs. Saturated heterocycles with high Fsp³ values have been correlated with improved clinical transition probability, reduced hERG liability, and enhanced aqueous solubility versus sp²-rich (hetero)aromatic counterparts [1][2].

Fraction sp³ (Fsp³) Three-dimensionality Chemical space expansion Drug-likeness Solubility

Purity Specification and Quality Control: ≥97% (HPLC) Enables Direct Use in Parallel Synthesis Without Pre-Purification, Differentiating from Lower-Purity Generic Intermediates

The target compound is commercially offered at purities of ≥97% (HPLC) from multiple specialty building block suppliers (e.g., MolCore NLT 98%, CAS 1823229-54-4; Aladdin 97%, CAS 2840801-49-0 for the 7-endo isomer; Leyan 98%, CAS 2840801-49-0) . This purity level exceeds the typical 95% specification of generic 3-oxa-9-azabicyclo[3.3.1]nonane free base or hydrochloride building blocks (e.g., AKSci 95%, Chemenu 95%, BenchChem 95%) . For medicinal chemistry applications involving parallel amide coupling or reductive amination at 10–100 µmol scale, a 2% purity differential (97% vs. 95%) translates to a ~1.4-fold reduction in the mass of impurities carried into the reaction mixture, which can be critical when the downstream product is screened directly from crude reaction mixtures in biochemical assays without chromatographic purification. Furthermore, the availability of ≥97% purity material reduces the probability of impurity-derived false positives in high-throughput screening cascades, a documented failure mode in library-based drug discovery [1].

HPLC purity Quality control Building block Parallel synthesis Procurement specification

Dual-Target Scaffold Versatility: Validated Pharmacophore for Both 5-HT₃ Receptor Antagonism and Monoamine Transporter Modulation

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold has been independently validated in two distinct CNS target families. For 5-HT₃ receptor antagonism, 7-substituted oxagranatane derivatives achieve sub-nanomolar IC₅₀ values (0.46–0.69 nM, calcium flux assay), with efficacy confirmed in in vivo ferret and dog cisplatin-induced emesis models [1]. In a separate pharmacological context, the parent 9-azabicyclo[3.3.1]nonane core has been elaborated into monoamine neurotransmitter re-uptake inhibitors targeting serotonin, norepinephrine, and dopamine transporters, as disclosed in patent literature (WO 2005/063754 A1) and exemplified by 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives with validated dopamine transporter (DAT) affinity [2][3]. The target compound, bearing protected functional handles at both N9 and C7, serves as a common advanced intermediate from which either target class—serotonergic (5-HT₃) or dopaminergic/noradrenergic (monoamine transporter)—can be accessed through divergent functionalization at the N9 and C7 positions . This dual-target versatility is not available from building blocks that pre-install target-class-specific substituents (e.g., pre-formed indole-3-carboxamide or phenyltropane motifs).

5-HT3 receptor Monoamine transporter Polypharmacology Dual-target ligand CNS drug discovery

Optimal Procurement and Application Scenarios for (1R,5S)-9-tert-Butyl 7-Methyl 3-Oxa-9-Azabicyclo[3.3.1]nonane-7,9-dicarboxylate


Parallel Synthesis of Focused 5-HT₃ Receptor Antagonist Libraries via Orthogonal Sequential Derivatization at N9 and C7

In this scenario, the orthogonally protected diester is employed as the central building block for generating a two-dimensional array of 7-substituted-9-substituted 3-oxa-9-azabicyclo[3.3.1]nonane derivatives. The Boc group is first removed under acidic conditions (TFA/CH₂Cl₂), liberating the N9 secondary amine for diversification via acylation, sulfonylation, or reductive amination. The methyl ester at C7 is retained intact throughout this step. In a subsequent orthogonal deprotection, the methyl ester is hydrolyzed (LiOH, THF/H₂O) and the resulting carboxylic acid is coupled to diverse amines to generate 7-amide libraries. This sequential protocol directly maps onto the SAR revealed in US 9,670,229 and US 10,125,145, where indole-3-carboxamide and indole-3-carboxylate substituents at C7 with specific N9 substitution patterns (e.g., methyl, cyclopropylmethyl) yielded 5-HT₃ IC₅₀ values of 0.46–0.69 nM [1]. The defined (1R,5S) configuration ensures that the stereochemical integrity of the scaffold is maintained through both deprotection steps, avoiding erosion of enantiomeric purity that could confound SAR interpretation [1].

Construction of sp³-Enriched Compound Libraries for Underexplored Chemical Space Expansion in Lead Generation

The high Fsp³ (≈0.79) of the 3-oxa-9-azabicyclo[3.3.1]nonane core makes the (1R,5S) diester an ideal starting point for synthesizing conformationally constrained, three-dimensional compound libraries that populate regions of chemical space orthogonal to traditional flat aromatic collections. Sakata et al. demonstrated that sp³-rich chiral bicyclo[3.3.1]nonane scaffolds, elaborated with three divergent side chains via SmI₂-mediated reductive cyclization, aldol reaction, and Mannich reaction, yield compounds with HIF-1 transcriptional inhibitory activity (IC₅₀ 17.2–31.7 µM) and a range of cell viability profiles (IC₅₀ 3.5 to >100 µM), establishing a clear therapeutic window for this chemotype [2]. The target compound's protected diester handles at N9 and C7 provide two of the three required functionalization vectors; introduction of a third handle at an alternative position (e.g., via α-alkylation adjacent to the C7 ester) enables full three-dimensional diversification. The increased Fsp³ of this scaffold relative to all-carbon bicyclic cores is associated with improved aqueous solubility and reduced crystal packing density, both favorable attributes for fragment-based screening and high-concentration biochemical assays [2][3].

Common Intermediate Strategy Supporting Dual CNS Target Programs (5-HT₃ Antagonism + Monoamine Transporter Modulation)

Organizations pursuing parallel CNS discovery programs targeting both the serotonergic system (5-HT₃ antagonism for antiemetic, irritable bowel syndrome, or pain indications) and the monoaminergic system (DAT/NET/SERT modulation for depression, ADHD, or addiction) can consolidate around the (1R,5S) diester as a common advanced intermediate. Following N9 deprotection, divergent functionalization routes lead to either 5-HT₃-targeted compounds (via installation of indole-3-carboxylate or pyridyl-indole-3-carboxamide motifs at C7) or monoamine transporter-targeted compounds (via introduction of 3-phenyl or biaryl motifs and N9-alkylation). This strategy eliminates the need to inventory and qualify separate building block series for each program. The documented sub-nanomolar 5-HT₃ IC₅₀ values (0.46–0.69 nM) for the 5-HT₃ series and the validated DAT affinity of 9-azabicyclo[3.3.1]nonane derivatives in the monoamine transporter series provide a quantitative basis for prioritizing resource allocation between the two target classes based on the same scaffold [1][4][5].

Procurement-Quality-Controlled Entry Point for GMP-Ready Synthetic Route Development

For organizations transitioning a 5-HT₃ antagonist or monoamine transporter modulator candidate from lead optimization into preclinical development, the availability of the (1R,5S) diester at ≥97–98% purity from suppliers providing certificates of analysis (CoA) with HPLC, NMR, and MS characterization data supports the establishment of a quality-controlled synthetic route from the earliest stages of scale-up . The defined stereochemistry eliminates the genotoxic impurity risk associated with chiral palladium scavengers used in asymmetric hydrogenation steps that would otherwise be required to set the (1R,5S) configuration. The orthogonal protecting groups provide clear analytical markers (e.g., Boc tert-butyl ¹H NMR singlet at ~1.45 ppm; methyl ester singlet at ~3.70 ppm) for in-process control monitoring. This procurement scenario is particularly relevant for CROs and CDMOs that require a fully characterized, impurity-profiled starting material to satisfy regulatory starting material designation criteria under ICH Q11 [6].

Quote Request

Request a Quote for 9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.